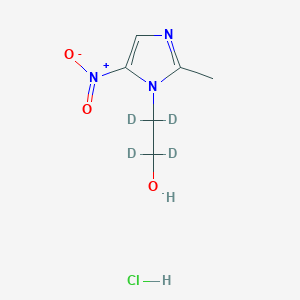
2-Hydroxybenzoic Acid-d6
Overview
Description
2-Hydroxybenzoic Acid-d6, also known as Salicylic acid-d6, is a deuterium-labeled Salicylic acid . It is the labeled analogue of 2-Hydroxybenzoic acid, which is an impurity of Acetylsalicylic Acid .
Synthesis Analysis
The synthesis of 2-Hydroxybenzoic Acid can be achieved by boiling methyl 2-hydroxybenzoate (obtained as oil of wintergreen) with aqueous sodium hydroxide for about 30 minutes . This process produces sodium 2-hydroxybenzoate, which can be converted into 2-hydroxybenzoic acid by adding hydrochloric acid .Molecular Structure Analysis
The molecular formula of 2-Hydroxybenzoic Acid-d6 is C7D6O3 . The molecular weight is 144.16 .Chemical Reactions Analysis
2-Hydroxybenzoic acid contains a phenol group. It produces a violet-blue complex when it reacts with iron(III) ions in weakly acidic solution . The intensity of the color can be used to determine the concentration of 2-Hydroxybenzoic acid in solution .Physical And Chemical Properties Analysis
2-Hydroxybenzoic Acid-d6 appears as solid white to off-white . It is stored at room temperature away from light and moisture .Scientific Research Applications
Medicine and Polymer Synthesis : Hydroxybenzoic acid derivatives are used in medical applications and polymer synthesis. A study described the synthesis, self-assembly, and characterization of pseudopolymorphs of a derivative of 4-hydroxybenzoic acid, demonstrating its potential in material science and medical applications (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).
Mass Spectrometry in Analytical Chemistry : 2,5-Dihydroxybenzoic acid, a related compound, is utilized as a matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF), indicating its role in enhancing analytical techniques for studying complex biological molecules (Papac, Wong, & Jones, 1996).
Structural Analysis : The molecular structures of hydroxybenzoic acid and its derivatives have been determined using electron diffraction and theoretical calculations, contributing to our understanding of their chemical behavior and potential applications (Aarset, Page, & Rice, 2006).
Biotechnological Applications : 4-Hydroxybenzoic acid, another derivative, has emerged as a promising intermediate for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, and more. This highlights the versatility of hydroxybenzoic acid derivatives in various industrial sectors (Wang et al., 2018).
Microbiology and Biodegradation : A study reported on the conversion of 13C-1 phenol to 13C-4 benzoic acid by an anaerobic phenol-converting enrichment culture, indicating the role of hydroxybenzoic acid derivatives in environmental microbiology and biodegradation processes (Zhang, Morgan, & Wiegel, 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
deuterio-(2,3,4,5-tetradeuterio-6-deuteriooxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H/i1D,2D,3D,4D,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQUZDBALVYZAC-QNKSCLMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)[2H])O[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951261 | |
| Record name | 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde | |
CAS RN |
285979-87-5 | |
| Record name | 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









